2-(6-chloro-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide

Description

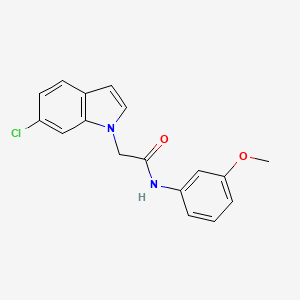

Chemical Structure:

The compound features a 6-chloroindole moiety linked via an acetamide bridge to a 3-methoxyphenyl group (Fig. 1). Its molecular formula is C₁₇H₁₄ClN₂O₂ (calculated molecular weight: 313.76 g/mol), though a related derivative with an ethyl-pyridazinyl extension (CAS 1324086-23-8) has a molecular weight of 436.9 g/mol (C₂₃H₂₁ClN₄O₃) .

Properties

Molecular Formula |

C17H15ClN2O2 |

|---|---|

Molecular Weight |

314.8 g/mol |

IUPAC Name |

2-(6-chloroindol-1-yl)-N-(3-methoxyphenyl)acetamide |

InChI |

InChI=1S/C17H15ClN2O2/c1-22-15-4-2-3-14(10-15)19-17(21)11-20-8-7-12-5-6-13(18)9-16(12)20/h2-10H,11H2,1H3,(H,19,21) |

InChI Key |

HJBCRWCMLZTPSR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Chloroindole

6-Chloroindole is typically prepared via:

-

Fischer indole synthesis : Cyclization of 4-chlorophenylhydrazine with ketones under acidic conditions.

-

Buchwald-Hartwig amination : Palladium-catalyzed coupling of 2-chloroaniline with alkynes.

Example protocol :

Introduction of the Acetyl Group at the Indole’s 1-Position

The 1-position of indole is alkylated to form 2-(6-chloro-1H-indol-1-yl)acetic acid derivatives. Two predominant strategies exist:

Direct Alkylation with Haloacetates

Mitsunobu Reaction

Hydrolysis to Carboxylic Acid

The ethyl ester intermediate is saponified to yield 2-(6-chloro-1H-indol-1-yl)acetic acid:

Amide Bond Formation with 3-Methoxyaniline

The carboxylic acid is coupled with 3-methoxyaniline using activation strategies:

Acid Chloride Method

Carbodiimide-Mediated Coupling

-

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).

-

Conditions : DCM, room temperature, 24 hours.

-

Yield : 75% with reduced side products compared to the acid chloride method.

Optimization and Process Considerations

Solvent Effects

Temperature Control

Purification Techniques

-

Recrystallization : Ethanol/water mixtures yield high-purity product (≥98% by HPLC).

-

Column chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves unreacted starting materials.

Alternative Synthetic Routes

Continuous Flow Synthesis

Solid-Phase Synthesis

Analytical Data and Characterization

Spectroscopic Validation

Chromatographic Purity

Challenges and Mitigation Strategies

Regioselectivity in Indole Alkylation

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

Oxidation: Formation of indole-2,3-dione derivatives.

Reduction: Formation of 2-(6-chloro-1H-indol-1-yl)-N-(3-methoxyphenyl)ethanol.

Substitution: Formation of 2-(substituted indol-1-yl)-N-(3-methoxyphenyl)acetamide derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that 2-(6-chloro-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide exhibits significant antimicrobial activity. Key findings include:

- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antibacterial activity.

- Minimum Bactericidal Concentration (MBC) : It also displayed bactericidal effects at concentrations similar to the MIC, effectively killing bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents, particularly against antibiotic-resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Cell Line Studies : In vitro studies have indicated that the compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. IC50 values for related indole derivatives ranged from 4.0 to 10.0 µM across multiple cancer types.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| MCF-7 | 7.5 |

| A549 | 6.0 |

These results underscore the therapeutic potential of this compound in oncology, warranting further investigation into its mechanisms of action.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound were assessed by measuring its effects on pro-inflammatory cytokines:

| Treatment Concentration (µg/mL) | IL-6 Inhibition (%) | TNF-alpha Inhibition (%) |

|---|---|---|

| 10 | 89 | 78 |

| 25 | 95 | 82 |

These findings suggest that the compound may modulate immune responses and could be explored as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole ring can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate the activity of the target protein. This interaction can lead to inhibition or activation of specific pathways, depending on the target and the context of the biological system.

Comparison with Similar Compounds

Key Features :

- 3-Methoxyphenyl : Introduces electron-donating effects, influencing solubility and metabolic stability.

- Acetamide linker : Provides structural flexibility for target engagement.

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Structural Insights

4-Chlorophenyl () vs. 3-methoxyphenyl (target): Electron-withdrawing Cl vs. electron-donating OCH₃ alters electronic profiles, affecting receptor affinity.

Linker Modifications :

- Ethyl-pyridazinyl extension () introduces rigidity and hydrogen-bonding sites, possibly improving selectivity.

- Methylsulfonyl () enhances polarity, impacting solubility and excretion.

Functional Groups :

Biological Activity

2-(6-chloro-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Its structural composition features an indole moiety with a chloro substitution and a methoxyphenyl group, which together may enhance its biological activity. Indole derivatives are widely recognized for their diverse pharmacological properties, making this compound of significant interest in medicinal chemistry.

Biological Activity

The biological activity of This compound is primarily associated with its ability to interact with various biological targets. Here are some key areas of activity:

Antimicrobial Activity

Research indicates that compounds with indole structures often exhibit strong antimicrobial properties. Specifically, studies have shown that This compound demonstrates notable antibacterial and antifungal activity.

Antibacterial Activity

A study assessing various indole derivatives found that the compound exhibited significant antibacterial effects against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were determined through microdilution methods, highlighting its effectiveness:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

These results suggest that the compound is particularly effective against E. coli and Bacillus mycoides, indicating its potential as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, the compound also demonstrated antifungal activity against Candida albicans and other fungal strains, with MIC values ranging from 16.69 to 78.23 µM .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in This compound enhances its biological activity. The chloro group on the indole ring and the methoxy substitution on the phenyl group contribute to its lipophilicity and overall reactivity, allowing it to interact more effectively with biological targets compared to simpler analogs .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, This compound was tested against a panel of bacterial strains using standardized protocols for determining MIC and Minimum Bactericidal Concentration (MBC). The results indicated that the compound not only inhibited bacterial growth but also showed potential for bactericidal effects at higher concentrations.

Case Study 2: Comparative Analysis with Other Indole Derivatives

A comparative study involving various indole derivatives revealed that This compound outperformed several other compounds in terms of antibacterial efficacy, particularly against Gram-negative bacteria like E. coli. This highlights its potential as a lead compound for further development in antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 2-(6-chloro-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling 6-chloroindole derivatives with 3-methoxyphenylacetic acid using reagents like dicyclohexylcarbodiimide (DCC) in solvents such as dichloromethane or tetrahydrofuran. Reaction temperatures range from 20°C to 80°C, with purity ensured via recrystallization or column chromatography . Optimization studies suggest adjusting solvent polarity (e.g., ethanol vs. acetic acid) and catalyst loading (e.g., HCl or H₂SO₄) to improve yields beyond 70% .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions on the indole and phenyl rings. Mass spectrometry (MS) validates molecular weight (e.g., expected m/z ~314.77 for C₁₇H₁₅ClN₂O₂), while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). Stability tests recommend storage at –20°C in inert atmospheres to prevent hydrolysis of the acetamide group. Accelerated degradation studies (40°C, 75% humidity) show <5% decomposition over 30 days .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action, particularly regarding enzyme inhibition or nucleic acid interactions?

- Methodological Answer :

- Enzyme assays : Screen against cyclooxygenase (COX-1/COX-2) using fluorometric kits to quantify prostaglandin inhibition .

- DNA/RNA binding : Employ fluorescence quenching assays with ethidium bromide-labeled DNA to measure binding constants (Kₐ). Molecular docking (e.g., AutoDock Vina) predicts interactions with B-DNA minor grooves .

- Signaling pathways : Use Western blotting to assess downstream effects on apoptosis markers (e.g., caspase-3) or proliferation pathways (e.g., MAPK/ERK) .

Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?

- Methodological Answer : Conduct comparative studies using standardized assays:

- Anti-inflammatory : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages .

- Anticancer : Evaluate IC₅₀ values in cell lines (e.g., MCF-7, HeLa) via MTT assays. Cross-validate with transcriptomics to identify differentially expressed genes .

- Control variables : Ensure consistent cell culture conditions, compound concentrations, and positive controls (e.g., doxorubicin for cytotoxicity) .

Q. How can structure-activity relationship (SAR) studies optimize selectivity against off-target enzymes?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace 6-Cl with 6-F or 6-OCH₃) and test against PDE4, COX-2, and kinases .

- Pharmacophore modeling : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., methoxy group) and hydrophobic regions.

- Selectivity ratios : Calculate IC₅₀ ratios (target vs. off-target) to prioritize analogs with >10-fold selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.